molecular formula C14H17ClN2 B14751941 6-chloro-2-(cyclohexylmethyl)-1H-benzimidazole CAS No. 1085-18-3

6-chloro-2-(cyclohexylmethyl)-1H-benzimidazole

Cat. No.: B14751941
CAS No.: 1085-18-3
M. Wt: 248.75 g/mol
InChI Key: KEVNMPJCTGLORO-UHFFFAOYSA-N
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Description

6-chloro-2-(cyclohexylmethyl)-1H-benzimidazole is an organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(cyclohexylmethyl)-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with o-phenylenediamine and cyclohexylmethyl chloride.

    Cyclization: The o-phenylenediamine undergoes cyclization in the presence of a suitable acid catalyst to form the benzimidazole ring.

    Chlorination: The benzimidazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(cyclohexylmethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

6-chloro-2-(cyclohexylmethyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-2-(cyclohexylmethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(cyclohexylmethyl)-1H-benzimidazole: Lacks the chlorine atom, which may affect its biological activity.

    6-chloro-1H-benzimidazole: Lacks the cyclohexylmethyl group, which may influence its chemical properties and applications.

Uniqueness

6-chloro-2-(cyclohexylmethyl)-1H-benzimidazole is unique due to the presence of both the chlorine atom and the cyclohexylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1085-18-3

Molecular Formula

C14H17ClN2

Molecular Weight

248.75 g/mol

IUPAC Name

6-chloro-2-(cyclohexylmethyl)-1H-benzimidazole

InChI

InChI=1S/C14H17ClN2/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2,(H,16,17)

InChI Key

KEVNMPJCTGLORO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=NC3=C(N2)C=C(C=C3)Cl

Origin of Product

United States

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